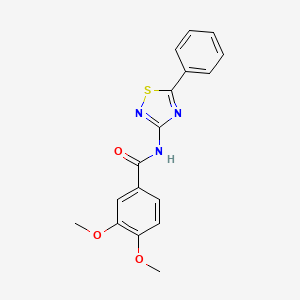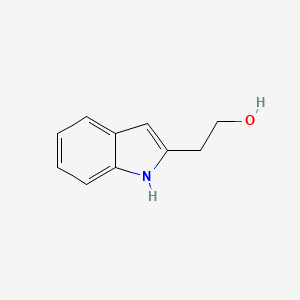
2-(1H-indol-2-yl)ethanol
Übersicht
Beschreibung
“2-(1H-indol-2-yl)ethanol” is also known as Tryptophol . It is an indolyl alcohol that is ethanol substituted by a 1H-indol-3-yl group at position 2 . It has a role as a Saccharomyces cerevisiae metabolite, an auxin, and a plant metabolite .
Molecular Structure Analysis
The molecular formula of “2-(1H-indol-2-yl)ethanol” is C10H11NO . The molecular weight is 161.20 g/mol . The InChIKey is JZYHZABGLQFCHU-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C2C(=C1)C=C(N2)CCO .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-indol-2-yl)ethanol” include a molecular weight of 161.20 g/mol, XLogP3 of 1.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 161.084063974 g/mol, Monoisotopic Mass of 161.084063974 g/mol, Topological Polar Surface Area of 36 Ų, Heavy Atom Count of 12, Formal Charge of 0, Complexity of 149 .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Stereochemistry
- 2-(2,3-Dihydro-1H-indol-3-yl)ethanol, derived from 2-(1H-indol-3-yl)ethanol, has been studied for its enantioselective synthesis and stereochemistry. The separation of enantiomers and the assignment of absolute stereochemistry were accomplished through chiral simulated moving bed chromatography and X-ray structure analysis (Frydenvang et al., 2004).
Calorimetric and Computational Studies
- The gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol and related compounds has been derived and analyzed using calorimetric methods and computational studies. This includes assessing the enthalpic methylene increments and comparison with related systems (Carvalho et al., 2019).
Crystal Structure Analysis
- The crystal structure of compounds involving 2-(1H-indol-2-yl)ethanol has been studied, providing insights into the intermolecular interactions and the formation of a three-dimensional network in the crystal lattice (Di, 2010).
Synthesis of Pharmaceutically Relevant Derivatives
- Efficient methods for synthesizing pharmaceutically relevant derivatives, such as 3,3-bis(indol-3-yl)indolin-2-ones and 2,2-bis(indol-3-yl)acenaphthylen-1(2H)-one, have been developed using 2-(1H-indol-2-yl)ethanol derivatives as starting materials. These processes highlight the importance of 2-(1H-indol-2-yl)ethanol in synthesizing complex organic compounds (Brahmachari & Banerjee, 2014).
Antimicrobial Activity
- Novel 1H-indole derivatives synthesized from 2-(1H-indol-2-yl)ethanol have shown significant antimicrobial activity. These compounds were evaluated against various bacterial and fungal strains, highlighting their potential use in developing new antimicrobial agents (2020).
Organic Synthesis and Polymer Chemistry
- 2-(Pyridin-2-yl)ethanol, a related compound, has been used as a protecting group for carboxylic acids in polymer chemistry, demonstrating the versatility of 2-(1H-indol-2-yl)ethanol and its derivatives in various synthetic applications (Elladiou & Patrickios, 2012).
Hydroamination and Synthetic Applications
- The hydroamination of 2-ethynyl derivatives of 2-(1H-indol-2-yl)ethanol has been explored for the synthesis of amino derivatives of indole. These studies are essential for developing novel synthetic pathways in organic chemistry (Sobenina et al., 2010).
Computational Studies and Pharmacological Effects
- Synthesis and computational analysis of 2-(1H-indol-2-yl)ethanol derivatives have been conducted to study their effects on the COX-2 enzyme, and their in vivo analgesic and anti-inflammatory activities have been evaluated (Kumar et al., 2022).
Eigenschaften
IUPAC Name |
2-(1H-indol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYHZABGLQFCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-2-yl)ethanol | |
Synthesis routes and methods
Procedure details


Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



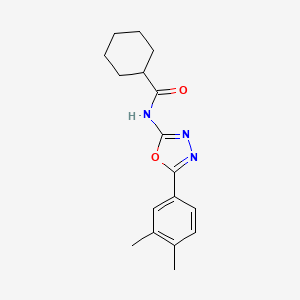
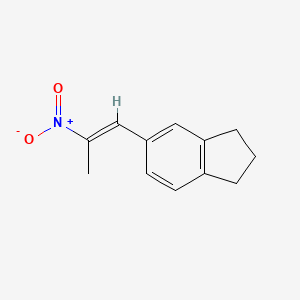
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2844420.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide](/img/structure/B2844422.png)
![Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B2844424.png)
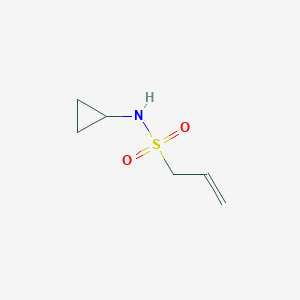
![2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844426.png)
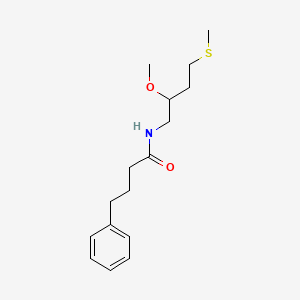
![4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline](/img/no-structure.png)
![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2844433.png)
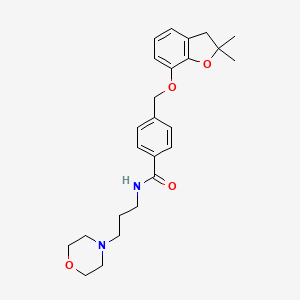
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)
